2-Piperazineacetic acid
Overview
Description
2-Piperazineacetic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Piperazineacetic acid is used as an important intermediate in the synthesis of various compounds, such as Nifurpipone. Research has shown that it can be combined with aromatic aldehyde under specific conditions to create new compounds, some of which were rarely reported before. This highlights its role in the discovery of new chemical entities (Zhou, 2014).
Application in Biologically Active Peptides and Peptidomimetics
- Piperazic acid, a congener of 2-piperazineacetic acid, is found in many complex natural products. Its incorporation into pharmaceutical agents and drug leads, due to its conformational rigidity and physicochemical properties, is notable. This research provides insights into the chemical syntheses and applications of piperazic acids in constrained, biologically active peptides and peptidomimetics (Handy & Sello, 2015).
Antimicrobial and Anti-Inflammatory Activities
- Studies on derivatives of this compound reveal their significant antimicrobial and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents (Al-Omar et al., 2010).
Involvement in Natural Products with Biological Activity
- Piperazic acid-containing natural products, which include derivatives of this compound, have shown a range of biological activities, including anti-malarial, anti-apoptotic, and anti-bacterial effects. This underscores the potential of these compounds in pharmaceutical research (Morgan, Andersen, & Ryan, 2019).
Role in Synthesis of Biologically Active Compounds
- This compound is utilized in the synthesis of differentially protected piperazines, which are key intermediates in the preparation of various biologically active compounds (Gao & Renslo, 2007).
Enhancing Drug Discovery
- Derivatives of this compound have been used in the synthesis of enantiomerically pure piperazine-2-acetic acid esters. These derivatives are critical for constructing diverse chemical libraries and advancing drug discovery efforts (Chamakuri et al., 2018).
Utility in Mass Spectrometry
- Piperazine-based derivatives are employed in the derivatization of peptides to enhance their ionization efficiency in mass spectrometry. This application is significant for the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Biodegradation
- Certain strains of bacteria utilize piperazine, a compound related to this compound, as their sole carbon and energy source. This discovery provides insights into the biodegradation pathways of piperazine and its derivatives (Cai et al., 2013).
Mechanism of Action
Target of Action
2-Piperazineacetic acid, also known as (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, is a piperazine scaffold that can be used to construct biologically active compounds It’s worth noting that piperazine compounds, in general, are known to act as gaba receptor agonists .
Mode of Action
Piperazine compounds, including this compound, are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, certain diketopiperazines can affect striatal extracellular levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) .
Pharmacokinetics
It’s known that optically pure amino acids can be efficiently converted into 1,2-diamines, which can be utilized to deliver 2,3-substituted piperazines with high enantiomeric purity .
Result of Action
It’s known that certain piperazine compounds can cause changes in neurotransmitter levels, which could potentially influence various physiological processes .
Future Directions
Properties
IUPAC Name |
2-piperazin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOCVZKPBSYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591143 | |
Record name | (Piperazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14566-74-6 | |
Record name | (Piperazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperazine acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-piperazineacetic acid and its derivatives?
A: this compound derivatives, particularly 3,6-dioxo-2-piperazineacetic acid derivatives, are frequently studied. While the exact molecular formula and weight depend on the specific derivative, they share a common core structure. A key study investigated the crystal and molecular structure of cyclo-L-aspartyl-L-alanyl (3,6-dioxo-5-methyl-2-piperazineacetic acid). [] This research utilized X-ray crystallography to determine the compound crystallizes in the P21 space group and revealed a planar piperazine ring with a slight boat conformation. []
Q2: How is this compound analytically quantified in complex matrices?
A: High-performance liquid chromatography (HPLC) is a primary method for quantifying this compound derivatives, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a degradation product of aspartame. [, ] One method utilizes a C18 column with a mobile phase of 0.5 M NaH2PO4 (pH 2.1) and methanol for separation and UV detection at 200 nm. [] Another approach employs solid-phase extraction for purification followed by HPLC analysis using a C18 column and a mobile phase of 10 mM potassium dihydrogenphosphate and acetonitrile (pH 4.0). []
Q3: What is the stability of this compound derivatives in commercial products?
A: Research shows that 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a this compound derivative, can form in aspartame-sweetened soft drinks during storage. [] In a study analyzing DOP formation in two new soft drink formulations, DOP concentration increased over 34 days, reaching 0.7 mg/L at 7°C and 6 mg/L at 20°C. [] This highlights the potential for degradation of aspartame into DOP in commercial beverages over time and at varying temperatures.
Q4: Can you provide an example of how chirality is incorporated into the synthesis of this compound derivatives?
A: Researchers have developed synthetic routes to produce chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters. [] These chiral molecules are designed to present an aspartic acid side chain and were subsequently utilized in novel Friedel-Crafts reactions, expanding the synthetic utility of these compounds. []
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